5-(1-Adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide
Overview
Description
IEM-1460 is a chemical compound known for its role as a voltage-dependent open-channel blocker of AMPA receptors. It is selective for receptors that lack the GluR2 subunit, which are calcium-permeable, over those that contain the GluR2 subunit . This compound has shown anticonvulsant effects in vivo and is used primarily in scientific research .
Scientific Research Applications
IEM-1460 is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is as a blocker of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system . This makes it valuable for studying synaptic plasticity, neurodegenerative diseases, and the mechanisms of epilepsy . Additionally, IEM-1460 has been used to investigate the role of calcium-permeable AMPA receptors in various physiological and pathological processes .
Mechanism of Action
IEM-1460 exerts its effects by blocking AMPA receptors in a voltage-dependent manner. It is selective for receptors that lack the GluR2 subunit, which are calcium-permeable . The compound binds to the open channel of these receptors, preventing the flow of ions and thereby inhibiting synaptic transmission . This mechanism is particularly useful in studying the role of AMPA receptors in excitatory neurotransmission and neuroprotection .
Biochemical Analysis
Biochemical Properties
5-(1-Adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide functions as a voltage-dependent open-channel blocker of AMPA receptors. It is selective for receptors that lack the GluA2 subunit, which are calcium-permeable. The compound interacts with these receptors by blocking the ion channel in a voltage-dependent manner, thereby inhibiting the flow of calcium ions into the cell. This interaction is crucial for its role in modulating synaptic transmission and neuronal excitability .
Cellular Effects
The effects of this compound on various cell types are significant. In neurons, it inhibits the activity of calcium-permeable AMPA receptors, which can reduce excitotoxicity and protect against neuronal damage. This compound also influences cell signaling pathways by modulating the influx of calcium ions, which are critical secondary messengers in many cellular processes. Additionally, it can affect gene expression and cellular metabolism by altering calcium-dependent signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the open state of calcium-permeable AMPA receptors. This binding blocks the ion channel, preventing the influx of calcium ions. The compound’s selectivity for GluA2-lacking receptors is due to the structural differences in the ion channel pore, which allows it to preferentially bind to these receptors. This inhibition can lead to decreased neuronal excitability and reduced risk of excitotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of calcium-permeable AMPA receptors, which may have protective effects on neuronal cells in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively block calcium-permeable AMPA receptors without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in normal neuronal function and potential neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant receptor inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with calcium-permeable AMPA receptors. The compound does not undergo significant metabolic transformation, as its primary mode of action is through direct binding to the receptors. It may interact with enzymes and cofactors involved in calcium signaling pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It can accumulate in regions with high densities of calcium-permeable AMPA receptors, such as certain neuronal populations. The compound may also interact with transporters and binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is predominantly at the plasma membrane, where it interacts with calcium-permeable AMPA receptors. The compound may also be found in intracellular compartments involved in calcium signaling. Post-translational modifications and targeting signals may influence its distribution within the cell, directing it to specific organelles or membrane regions .
Preparation Methods
The synthesis of IEM-1460 involves several steps. The chemical name of IEM-1460 is N,N,N-Trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide . The synthetic route typically involves the reaction of tricyclo[3.3.1.13,7]decane derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .
Chemical Reactions Analysis
IEM-1460 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with IEM-1460 due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving its bromide groups.
Common Reagents and Conditions: Reagents like DMSO are used to dissolve IEM-1460, and ultrasonic techniques are applied to enhance solubility.
Major Products: The primary product of these reactions is the modified IEM-1460 molecule, depending on the specific substitution that occurs.
Comparison with Similar Compounds
IEM-1460 is unique in its selectivity for calcium-permeable AMPA receptors over those containing the GluR2 subunit . Similar compounds include:
Phenytoin: An anticonvulsant that also inhibits AMPA receptors but with different selectivity and potency.
Perampanel: A negative allosteric antagonist of AMPA receptors used in the treatment of epilepsy.
Pentobarbital: A pore blocker of AMPA receptors with a different mechanism of action compared to IEM-1460.
These compounds highlight the unique properties of IEM-1460, particularly its selectivity for calcium-permeable AMPA receptors and its utility in neuropharmacological research.
properties
IUPAC Name |
5-(1-adamantylmethylamino)pentyl-trimethylazanium;bromide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N2.2BrH/c1-21(2,3)8-6-4-5-7-20-15-19-12-16-9-17(13-19)11-18(10-16)14-19;;/h16-18,20H,4-15H2,1-3H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTDZUSQSTUZDA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCNCC12CC3CC(C1)CC(C3)C2.Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424996 | |
Record name | Iem 1460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121034-89-7 | |
Record name | 1-Pentanaminium, N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-, bromide, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121034-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iem 1460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IEM-1460 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.